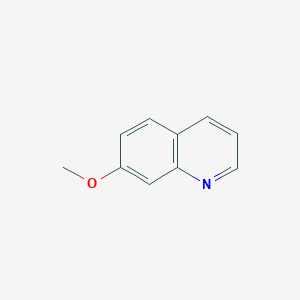
7-Methoxyquinoline
Cat. No. B023528
Key on ui cas rn:
4964-76-5
M. Wt: 159.18 g/mol
InChI Key: IVHJSNNMKJWPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09102688B2
Procedure details


In a similar fashion using route 7 general procedure 15, 7-methoxyquinoline (Intermediate 58) (400 mg, 2.51 mmol), potassium nitrate (330 mg, 3.26 mmol) and conc. H2SO4 (1.2 ml) gave the title compound (250 mg, 50%) after purification by column chromatography with n-hexane/EtOAc (3:1) as the eluent.


Name
potassium nitrate
Quantity
330 mg
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1.[N+:13]([O-])([O-:15])=[O:14].[K+].OS(O)(=O)=O>>[CH3:1][O:2][C:3]1[C:12]([N+:13]([O-:15])=[O:14])=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2C=CC=NC2=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2C=CC=NC2=C1
|
Step Three
|
Name
|
potassium nitrate
|
|
Quantity
|
330 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C2C=CC=NC2=C1[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 250 mg | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 48.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

